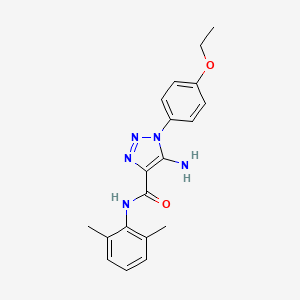
1-(1-acetyl-4-piperidinyl)-4-(4-chlorophenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-acetyl-4-piperidinyl)-4-(4-chlorophenyl)piperazine, also known as CP 55940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system in the human body. The endocannabinoid system plays a crucial role in regulating various physiological processes such as pain sensation, appetite, mood, and immune function.
Wirkmechanismus
1-(1-acetyl-4-piperidinyl)-4-(4-chlorophenyl)piperazine 55940 acts as a potent agonist of the cannabinoid receptors CB1 and CB2. Activation of these receptors leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cAMP levels. This, in turn, leads to the inhibition of voltage-gated calcium channels and the activation of potassium channels, which results in the hyperpolarization of the cell membrane. This compound 55940 also activates the mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of various cellular processes such as cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects
This compound 55940 has been shown to have a wide range of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound 55940 has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. Additionally, this compound 55940 has been shown to have neuroprotective effects by reducing the release of glutamate, which is a neurotransmitter that can cause excitotoxicity and neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1-acetyl-4-piperidinyl)-4-(4-chlorophenyl)piperazine 55940 has several advantages for lab experiments. It is a potent agonist of the cannabinoid receptors CB1 and CB2, which makes it a useful tool for studying the endocannabinoid system. This compound 55940 is also relatively stable and can be easily synthesized in large quantities. However, this compound 55940 has some limitations for lab experiments. It is a Schedule I controlled substance in the United States, which makes it difficult to obtain for research purposes. Additionally, this compound 55940 has some off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-(1-acetyl-4-piperidinyl)-4-(4-chlorophenyl)piperazine 55940. One area of research is the development of novel analogs of this compound 55940 that have improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of this compound 55940 for various neurological disorders and cancer. Additionally, future research could focus on the elucidation of the molecular mechanisms underlying the biochemical and physiological effects of this compound 55940.
Synthesemethoden
1-(1-acetyl-4-piperidinyl)-4-(4-chlorophenyl)piperazine 55940 can be synthesized using a two-step process. The first step involves the reaction of 4-chlorobenzonitrile with 1-(4-piperidinyl)-1-butanone in the presence of a base such as potassium carbonate. This reaction results in the formation of 1-(1-acetyl-4-piperidinyl)-4-chlorobenzene. The second step involves the reaction of 1-(1-acetyl-4-piperidinyl)-4-chlorobenzene with piperazine in the presence of a catalyst such as palladium on carbon. This reaction results in the formation of this compound 55940.
Wissenschaftliche Forschungsanwendungen
1-(1-acetyl-4-piperidinyl)-4-(4-chlorophenyl)piperazine 55940 has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-tumor properties. This compound 55940 has also been studied for its potential use in the treatment of various neurological disorders such as multiple sclerosis, epilepsy, and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-[4-[4-(4-chlorophenyl)piperazin-1-yl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O/c1-14(22)19-8-6-17(7-9-19)21-12-10-20(11-13-21)16-4-2-15(18)3-5-16/h2-5,17H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKLZBZJKWFPFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[(N-ethyl-N-phenylglycyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4893783.png)
![N-[2-(tetrahydro-2H-thiopyran-4-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-4-(trifluoromethyl)benzamide](/img/structure/B4893791.png)
![2-(4-methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4893792.png)

![2-methyl-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine](/img/structure/B4893827.png)


![N-(1-{1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B4893847.png)
![3-(3-fluorophenyl)-5-(4,4,4-trifluorobutanoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4893853.png)
![2-{2-[(4-methylphenyl)thio]ethoxy}benzaldehyde](/img/structure/B4893858.png)
![3-(2-bromobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B4893868.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(3-ethoxypropyl)-5-methoxybenzamide](/img/structure/B4893873.png)
![2-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B4893880.png)
![4-chloro-N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4893886.png)